

# CQ-Lyso as a Ratiometric Probe for Lysosomal pH: A Technical Guide

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## Compound of Interest

Compound Name: CQ-Lyso

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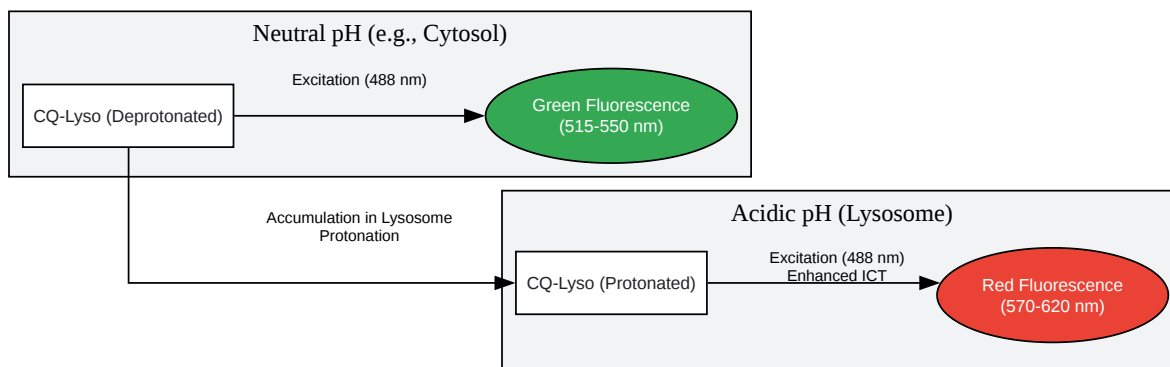
This in-depth technical guide provides a comprehensive overview of **CQ-Lyso**, a powerful ratiometric fluorescent probe for the accurate measurement of lysosomal pH. This document details the probe's core mechanism, photophysical properties, and provides detailed experimental protocols for its application in cellular imaging and drug development research.

## Core Principles of CQ-Lyso Functionality

**CQ-Lyso** is a fluorescent probe belonging to the chromenoquinoline chemical class. Its efficacy as a ratiometric pH sensor stems from a pH-dependent intramolecular charge transfer (ICT) mechanism.<sup>[1][2]</sup> In the neutral to basic environment of the cytoplasm, the quinoline ring of **CQ-Lyso** is deprotonated, and the molecule exhibits fluorescence in the green spectrum. However, upon accumulation within the acidic lumen of lysosomes, the quinoline nitrogen becomes protonated. This protonation enhances the ICT process within the molecule, leading to a significant red-shift in both its absorption and emission spectra.<sup>[1][2]</sup> This dual-emission property allows for ratiometric analysis, where the ratio of the fluorescence intensities at two distinct wavelengths is used to determine the pH, thereby providing a robust and quantitative measurement that is independent of probe concentration, photobleaching, and cell path length.

## Signaling Pathway: Mechanism of Action

The operational principle of **CQ-Lyso** is illustrated in the following diagram:



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Caption: Mechanism of **CQ-Lyso** as a ratiometric pH probe.

## Quantitative Data Presentation

The photophysical properties of **CQ-Lyso** are summarized in the table below, providing key data points for experimental design and analysis.

Property	Value	Reference
Chemical Class	Chromenoquinoline	[1]
Excitation Wavelength ( $\lambda_{ex}$ )	488 nm	
Emission Wavelength 1 ( $\lambda_{em1}$ )	515 - 550 nm (Green)	
Emission Wavelength 2 ( $\lambda_{em2}$ )	570 - 620 nm (Red)	
Absorption Shift (Acidification)	104 nm	
Emission Shift (Acidification)	53 nm	
pKa	Not explicitly stated in reviewed literature. Can be determined experimentally by measuring the fluorescence ratio over a range of known pH values and fitting the data to the Henderson-Hasselbalch equation.	
Quantum Yield ( $\Phi$ )	Not explicitly stated in reviewed literature. Can be determined experimentally using a reference fluorophore with a known quantum yield.	
Colocalization with LysoTracker Deep Red	Pearson's Coefficient: 0.97	
Colocalization with LysoTracker Blue DND-22	Pearson's Coefficient: 0.95	

## Experimental Protocols

### Cell Culture and Staining

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

- **Cell Culture:** Culture cells (e.g., HeLa cells) in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Cell Seeding:** Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency (typically 70-80%).
- **Preparation of **CQ-Lyso** Stock Solution:** Prepare a 1-10 mM stock solution of **CQ-Lyso** in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
- **Preparation of Staining Solution:** On the day of the experiment, dilute the **CQ-Lyso** stock solution in pre-warmed serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of 5 µM.
- **Cell Staining:** Remove the culture medium from the cells and wash them once with warm PBS. Add the 5 µM **CQ-Lyso** staining solution to the cells and incubate for 15-30 minutes at 37°C.
- **Washing:** After incubation, remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove any excess probe.
- **Imaging:** Proceed immediately to fluorescence imaging.

## Ratiometric Fluorescence Imaging

- **Microscope Setup:** Use a confocal or widefield fluorescence microscope equipped with a 488 nm laser or corresponding excitation filter.
- **Image Acquisition:** Acquire two separate images (or use a spectral detector to unmix the signals) for the two emission channels:
  - Green Channel: 515-550 nm
  - Red Channel: 570-620 nm
- **Image Analysis:**
  - Correct for background fluorescence in both channels.

- Generate a ratio image by dividing the intensity of the red channel image by the intensity of the green channel image on a pixel-by-pixel basis.
- The resulting ratio values can be pseudo-colored to visualize pH variations across the lysosomal population.

## In Situ pH Calibration

To convert the fluorescence intensity ratios to absolute pH values, an in situ calibration is essential. This is typically achieved using ionophores that equilibrate the intracellular and extracellular pH.

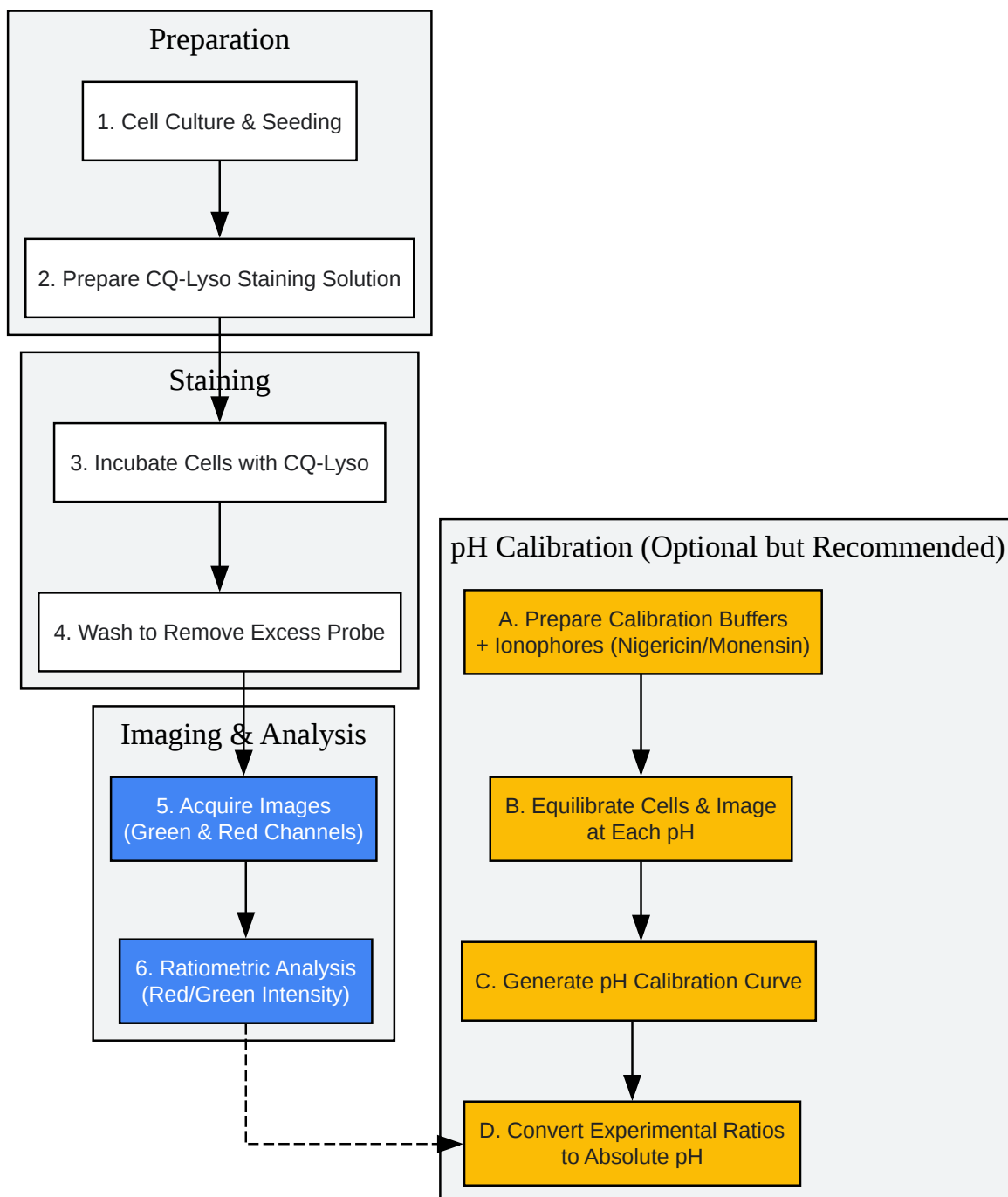
- **Prepare Calibration Buffers:** Prepare a series of calibration buffers with known pH values ranging from 4.0 to 7.0 (e.g., in 0.5 pH unit increments). A common calibration buffer consists of a high potassium concentration (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 10 mM glucose, and 20 mM of a suitable buffer like MES for acidic pH and HEPES for neutral pH).
- **Add Ionophores:** To each calibration buffer, add ionophores such as nigericin (typically 5-10 μM) and monensin (typically 5-10 μM). Nigericin is a K<sup>+</sup>/H<sup>+</sup> ionophore, and monensin is a Na<sup>+</sup>/H<sup>+</sup> ionophore; together they effectively clamp the intracellular pH to that of the extracellular buffer.
- **Cell Treatment:** After staining the cells with **CQ-Lyso** and washing as described above, replace the imaging medium with the first calibration buffer (e.g., pH 7.0).
- **Image Acquisition:** Incubate the cells for 5-10 minutes to allow for pH equilibration and then acquire images in both the green and red channels.
- **Repeat for all pH points:** Repeat steps 3 and 4 for each of the calibration buffers, moving sequentially from higher to lower pH values.
- **Data Analysis:**
  - For each pH point, calculate the average fluorescence intensity ratio from multiple cells or regions of interest (lysosomes).

- Plot the mean intensity ratio (Red/Green) as a function of the buffer pH.
- Fit the data to a sigmoidal curve (e.g., the Boltzmann equation) to generate a pH calibration curve.
- This calibration curve can then be used to convert the experimental ratio values from your samples of interest into absolute lysosomal pH values.

## Mandatory Visualizations

### Experimental Workflow

The following diagram outlines the key steps in a typical experiment using **CQ-Lyso** for lysosomal pH measurement.



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Caption: Experimental workflow for lysosomal pH measurement using **CQ-Lyso**.

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## References

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- 2. youtube.com [youtube.com]
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